2,3-Dichlorobicyclo[2.2.1]heptane
CAS No.: 101011-90-9
VCID: VC20739862
Molecular Formula: C7H10Cl2
Molecular Weight: 165.06 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dichlorobicyclo[2.2.1]heptane - 101011-90-9](/images/no_structure.jpg)
Description |
2,3-Dichlorobicyclo[2.2.1]heptane is an organic compound characterized by its bicyclic structure and the presence of two chlorine atoms at the 2 and 3 positions of the bicyclo[2.2.1]heptane framework. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and potential applications. Structural Representation
Synthesis MethodsThe synthesis of 2,3-dichlorobicyclo[2.2.1]heptane typically involves chlorination reactions of bicyclo[2.2.1]heptane derivatives under controlled conditions to ensure selective substitution at the desired positions. Reactivity ProfileThe presence of chlorine atoms significantly influences the reactivity of this compound:
Organic Synthesis2,3-Dichlorobicyclo[2.2.1]heptane serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Medicinal ChemistryResearch indicates potential applications in medicinal chemistry where modifications to the bicyclic structure could enhance biological activity and selectivity toward specific targets. Research FindingsRecent studies have focused on the interaction of 2,3-dichlorobicyclo[2.2.1]heptane with biological targets:
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 101011-90-9 | ||||||
Product Name | 2,3-Dichlorobicyclo[2.2.1]heptane | ||||||
Molecular Formula | C7H10Cl2 | ||||||
Molecular Weight | 165.06 g/mol | ||||||
IUPAC Name | 2,3-dichlorobicyclo[2.2.1]heptane | ||||||
Standard InChI | InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2 | ||||||
Standard InChIKey | FRNCOQMOHQNWML-UHFFFAOYSA-N | ||||||
SMILES | C1CC2CC1C(C2Cl)Cl | ||||||
Canonical SMILES | C1CC2CC1C(C2Cl)Cl | ||||||
Synonyms | Bicyclo[2.2.1]heptane, 2,3-dichloro- (9CI) | ||||||
PubChem Compound | 3613638 | ||||||
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume